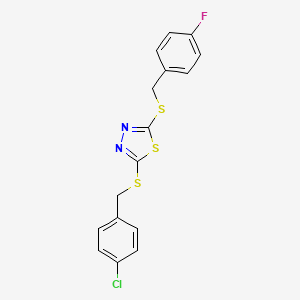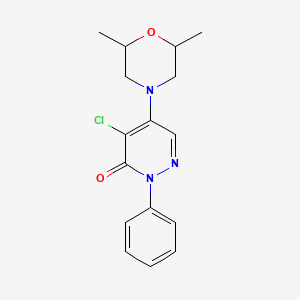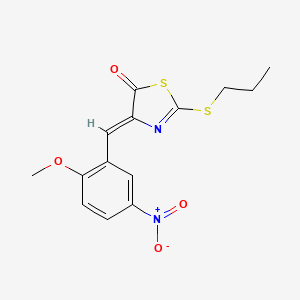
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE
Descripción general
Descripción
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE typically involves the reaction of 4-chlorobenzyl chloride and 4-fluorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which cyclize to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-CHLOROBENZYL)THIO)-1,3,4-THIADIAZOLE
- 5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE
- 2-((4-CHLOROBENZYL)THIO)-5-METHYL-1,3,4-THIADIAZOLE
Uniqueness
2-((4-CHLOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE is unique due to the presence of both 4-chlorobenzyl and 4-fluorobenzyl groups, which can impart distinct biological activities and chemical properties. The combination of these substituents can enhance the compound’s efficacy and selectivity in various applications compared to similar compounds with only one type of substituent.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2S3/c17-13-5-1-11(2-6-13)9-21-15-19-20-16(23-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSCZDKLPTZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B4770330.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4770336.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]-6-fluorobenzamide](/img/structure/B4770337.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B4770354.png)
![(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4770359.png)

![6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4770372.png)
![4-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B4770385.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4770392.png)
![2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4770405.png)
![4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4770412.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4770425.png)
![N-(2-bromophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4770444.png)
